![molecular formula C8H10N2OS2 B2704864 N-(carbamothioylmethyl)-2-(thiophen-2-yl)acetamide CAS No. 1226420-03-6](/img/structure/B2704864.png)
N-(carbamothioylmethyl)-2-(thiophen-2-yl)acetamide
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Description
N-(carbamothioylmethyl)-2-(thiophen-2-yl)acetamide, commonly known as CTMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CTMA is a thioamide derivative that has been synthesized through various methods and has been studied for its mechanism of action and biochemical effects.
Scientific Research Applications
Pharmacological Properties and Therapeutic Uses
Acetaminophen Metabolism and Genetic Differences : Acetaminophen, a widely used analgesic and antipyretic drug, is metabolized through several pathways, including glucuronidation and oxidation. Genetic differences in these metabolic pathways suggest varying susceptibilities to toxicity and efficacy in pain relief, highlighting the importance of pharmacogenetics in therapeutic applications and safety (Li-zi Zhao & G. Pickering, 2011).
Environmental Impact of Pharmaceutical Compounds : Research on the adsorptive elimination of acetaminophen from water emphasizes the environmental concerns associated with pharmaceutical residues. Advanced adsorption techniques have been identified as effective for removing these compounds from water, demonstrating the need for environmental protection measures in pharmaceutical disposal and water treatment (C. Igwegbe et al., 2021).
Toxicology and Safety : The hepatotoxicity of acetaminophen and related fatalities underline the risks associated with overdose and the critical role of timely intervention and awareness in preventing liver damage. This research area focuses on understanding the toxic metabolites involved and developing strategies to mitigate risks (R. Tittarelli et al., 2017).
properties
IUPAC Name |
N-(2-amino-2-sulfanylideneethyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS2/c9-7(12)5-10-8(11)4-6-2-1-3-13-6/h1-3H,4-5H2,(H2,9,12)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYHUTAOUZNAKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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